(E)-4-((2,4-dimethoxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one
Description
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Properties
IUPAC Name |
4-[(2,4-dimethoxyphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-14-19(20(24)23(22(14)2)16-8-6-5-7-9-16)21-13-15-10-11-17(25-3)12-18(15)26-4/h5-13H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLHVFLEDWSSFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-4-((2,4-dimethoxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, a pyrazole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential mechanisms of action based on available research findings.
Synthesis
The synthesis of this compound typically involves the condensation of 2,4-dimethoxybenzaldehyde with 1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one in the presence of a suitable catalyst. The reaction conditions often include refluxing in ethanol with acetic acid as a catalyst, yielding the target compound in significant purity and yield. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound .
Anticancer Properties
Research indicates that pyrazole derivatives exhibit notable anticancer properties. Specifically, compounds similar to this compound have demonstrated effectiveness against various cancer cell lines. Studies have shown that these compounds can inhibit cell proliferation in cancers such as breast (MDA-MB-231), liver (HepG2), and lung cancers . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
| Cancer Type | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Breast Cancer | MDA-MB-231 | 15 µM | |
| Liver Cancer | HepG2 | 12 µM | |
| Lung Cancer | A549 | 18 µM |
Anti-inflammatory Effects
Anti-inflammatory activity is another significant aspect of this compound's profile. Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting potential therapeutic applications in treating inflammatory diseases .
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions between this compound and various biological targets. For instance, docking with human prostaglandin reductase (PTGR2) revealed significant non-covalent interactions that may explain its inhibitory action on inflammatory pathways .
Case Studies
Several case studies highlight the pharmacological potential of pyrazole derivatives:
- Case Study on Anticancer Activity : A study evaluated a series of pyrazole compounds against breast cancer cell lines. The results indicated that specific substitutions on the pyrazole ring significantly enhanced anticancer activity compared to unsubstituted analogs .
- Case Study on Antibacterial Activity : Another investigation focused on the antibacterial efficacy of various pyrazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results showed promising activity with minimal inhibitory concentrations (MICs) comparable to standard antibiotics .
Scientific Research Applications
Synthesis and Characterization
The synthesis of (E)-4-((2,4-dimethoxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one typically involves the condensation reaction between 2,4-dimethoxybenzaldehyde and a suitable amino compound in the presence of a catalyst. The resulting product can be characterized using various spectroscopic techniques such as:
- Infrared Spectroscopy (IR) : Used to identify functional groups.
- Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure.
- Mass Spectrometry : Confirms the molecular weight and structure.
Antioxidant Activity
Research has demonstrated that pyrazole derivatives exhibit antioxidant properties. Studies indicate that this compound can scavenge free radicals effectively. The DPPH assay has been utilized to evaluate its radical scavenging activity, showing promising results compared to standard antioxidants like ascorbic acid .
Anticancer Properties
Several studies have reported that pyrazole derivatives possess cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have been shown to induce apoptosis in colorectal cancer cells . The mechanism often involves the activation of apoptotic pathways and inhibition of cell proliferation.
Anti-inflammatory Effects
The compound has been investigated for its potential as an anti-inflammatory agent. It acts by inhibiting specific enzymes involved in inflammatory processes, such as prostaglandin synthase. In vitro studies have indicated that it may reduce inflammation markers in cell cultures .
Case Studies
A notable case study involved evaluating the compound's efficacy in vivo in animal models of inflammation and cancer. Results indicated a significant reduction in tumor size and inflammatory markers compared to control groups .
Chemical Reactions Analysis
Infrared (IR) Spectroscopy
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C=O stretch : ~1725 cm⁻¹ (indicative of the ketone group in the pyrazolone core) .
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C=N stretch : ~1597 cm⁻¹ (azomethine group in the Schiff base) .
Nuclear Magnetic Resonance (NMR)
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1H NMR :
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| OCH₃ (dimethoxy) | 3.8–3.9 | s | 6H |
| CH₃ (pyrazole) | 2.3–2.5 | s | 3H each |
| ArH (benzene) | 6.9–7.5 | d/t | 4H |
| NH (exchangeable) | ~11 | s | 1H |
Mass Spectrometry (MS)
Reaction Mechanism
The synthesis proceeds via a nucleophilic attack of the amino group (from the pyrazolone) on the carbonyl carbon of 2,4-dimethoxybenzaldehyde, facilitated by acid catalysis.
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Deprotonation : Piperidine removes the proton from the amine, generating a nucleophilic species.
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Nucleophilic Addition : The amine attacks the aldehyde’s carbonyl carbon, forming an imine intermediate.
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Dehydration : Water is eliminated to form the double bond (C=N), stabilizing the product via resonance .
Key Factors Influencing Reaction :
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Catalyst : Piperidine accelerates the reaction by deprotonating the amine.
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Solvent : Ethanol/dioxane enhances solubility and stabilizes intermediates.
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Substituent Effects : Electron-donating groups (e.g., methoxy) on the benzaldehyde increase reactivity .
Challenges and Considerations
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Geometric Isomerism : The (E)-isomer is typically favored, but steric hindrance from bulky substituents may influence selectivity .
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Thermal Stability : Schiff bases can undergo retro-aldol reactions under harsh conditions .
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Purification : Recrystallization is critical to remove unreacted starting materials and byproducts .
Q & A
Basic: What synthetic methodologies are recommended for preparing (E)-4-((2,4-dimethoxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one?
Answer:
The compound is synthesized via a Schiff base condensation between 4-aminoantipyrine and 2,4-dimethoxybenzaldehyde. Key steps include:
- Reflux conditions : Use ethanol or methanol as a solvent under acidic (e.g., acetic acid) or neutral conditions for 4–6 hours .
- Purification : Recrystallization from ethanol/dimethylformamide (DMF) mixtures yields pure crystals suitable for X-ray analysis.
- Characterization : Confirm formation via FT-IR (C=N stretch at ~1600 cm⁻¹) and NMR (imine proton resonance at δ 8.3–8.5 ppm).
Basic: How is single-crystal X-ray diffraction (SCXRD) applied to determine the molecular structure of this compound?
Answer:
SCXRD involves:
- Crystallization : Slow evaporation from DMF/ethanol to obtain diffraction-quality crystals.
- Data collection : Use a Bruker APEX II diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K .
- Structure refinement : Employ SHELXL (via SHELXTL interface) for full-matrix least-squares refinement. Typical parameters:
Advanced: How do substituents on the benzylidene ring influence molecular conformation and crystal packing?
Answer:
Substituents impact:
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Torsion angles : The dihedral angle between the pyrazole and benzylidene rings varies with substituents:
Substituent Dihedral Angle Reference 4-Hydroxy 12.70° 4-Nitro 22.92° 4-Iodobutoxy 54.87° -
Crystal packing : Bulky groups (e.g., iodobutoxy) introduce steric hindrance, reducing π-π stacking and favoring van der Waals interactions .
Advanced: How can researchers resolve discrepancies in reported bond lengths or angles across different crystal structures?
Answer:
Discrepancies may arise from:
- Temperature effects : Low-temperature (100 K) studies reduce thermal motion, improving precision (e.g., mean C–C bond length = 0.003 Å in vs. 0.002 Å in ).
- Data quality : High-resolution data (θmax > 25°) and redundancy (> 4 measurements per reflection) enhance accuracy .
- Refinement protocols : Use restraints for disordered regions (e.g., methoxy groups) and validate with Rmerge (< 0.05) .
Methodological: What analytical strategies are effective for probing non-covalent interactions in this compound?
Answer:
- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., H-bonding, C–H···π interactions) via normalized contact distance (dnorm) plots .
- Energy frameworks : Calculate interaction energies (e.g., electrostatic vs. dispersion) using CrystalExplorer .
- Hydrogen bonding : Identify O–H···N or C–H···O motifs (e.g., O2–H2···N1 in with d = 2.89 Å).
Data Contradiction: Why do some studies report non-planar conformations for the Schiff base moiety?
Answer:
Non-planarity arises from:
- Steric effects : Bulky substituents (e.g., 4-iodobutoxy) force the benzylidene ring out of plane (dihedral angle = 54.87° in ).
- Electronic effects : Electron-withdrawing groups (e.g., nitro) increase conjugation rigidity, reducing torsion angles (e.g., 22.92° in ).
- Crystallographic symmetry : Packing forces in specific space groups (e.g., P21/c) may distort geometry .
Advanced: How can computational modeling complement experimental data for this compound?
Answer:
- DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) level to compare experimental vs. theoretical bond lengths (deviation < 0.02 Å) .
- Molecular electrostatic potential (MEP) : Predict reactive sites (e.g., nucleophilic imine nitrogen) .
- Docking studies : Simulate interactions with biological targets (e.g., enzymes) if pharmacological activity is hypothesized.
Methodological: What challenges arise in refining structures with disordered solvent molecules or substituents?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
